molecular formula C11H10N2O3 B1451742 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152534-54-7

1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1451742
M. Wt: 218.21 g/mol
InChI Key: WKALCJSOAPWBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183306B2

Procedure details

1M NaOH (5 ml) was added to a solution of ethyl 5-(4-{2-[(aminocarbonyl)amino]ethoxy}phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1.75 g) in THF (15 ml) and MeOH (10 ml). The reaction mixture was stirred at ambient temperature and concentrated in vacuo. The residue was dissolved in H2O and acidified by 1M HCl. white precipitates were collected and washed successively with H2O and IPE to give 5-(4–12-[(aminocarbonyl)amino]-ethoxy}phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (1.58 g) as a white powder.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(4-{2-[(aminocarbonyl)amino]ethoxy}phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].NC(NCCOC1C=CC([C:16]2[N:20]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)[N:19]=[C:18]([C:29]([O:31]CC)=[O:30])[CH:17]=2)=CC=1)=O>C1COCC1.CO>[CH3:28][O:27][C:24]1[CH:23]=[CH:22][C:21]([N:20]2[CH:16]=[CH:17][C:18]([C:29]([OH:31])=[O:30])=[N:19]2)=[CH:26][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 5-(4-{2-[(aminocarbonyl)amino]ethoxy}phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
Quantity
1.75 g
Type
reactant
Smiles
NC(=O)NCCOC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)OC)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in H2O
CUSTOM
Type
CUSTOM
Details
white precipitates
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed successively with H2O and IPE

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 175.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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